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Compound of Interest

Compound Name: AZ10606120 dihydrochloride

Cat. No.: B10769028 Get Quote

Technical Support Center: AZ10606120
Dihydrochloride
This technical support center provides researchers, scientists, and drug development

professionals with essential information regarding the potential off-target effects of

AZ10606120 dihydrochloride. The following troubleshooting guides and frequently asked

questions (FAQs) are designed to address specific issues that may be encountered during

experiments.

Summary of Selectivity Profile
AZ10606120 dihydrochloride is a potent and highly selective antagonist of the P2X7 receptor

(P2X7R).[1] It operates through a negative allosteric mechanism, binding to a site distinct from

the ATP binding pocket.[1] The primary available data on its selectivity comes from comparative

studies against other P2X receptor subtypes.
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Target Species Method Potency (IC₅₀) Notes

P2X7R Human
Electrophysiolog

y
~10 nM

High-affinity

antagonism.

P2X1R Human
Electrophysiolog

y
>10 µM

Ineffective at

concentrations

up to 10 µM,

indicating high

selectivity over

this P2X

subtype.

This table summarizes the key selectivity data for AZ10606120 dihydrochloride based on

available literature.

Troubleshooting Guide
This guide addresses potential issues and unexpected results that researchers may encounter

when using AZ10606120 dihydrochloride in their experiments.

Question: My experimental results are inconsistent or show unexpected effects at high

concentrations of AZ10606120. What could be the cause?

Answer: While AZ10606120 is highly selective for the P2X7 receptor, off-target effects can

potentially occur at concentrations significantly higher than its IC₅₀ for P2X7R.

Concentration-Dependent Effects: Ensure you are using the lowest effective concentration of

AZ10606120 for your experimental setup. We recommend performing a dose-response

curve to determine the optimal concentration for P2X7R inhibition without inducing off-target

effects.

Potential P2X1R Interaction: At concentrations approaching or exceeding 10 µM, there is a

possibility of interaction with the P2X1 receptor, as the compound was shown to be

ineffective at 10 µM, but its activity at higher concentrations has not been widely reported.[1]

If your system expresses P2X1R, consider using a specific P2X1R antagonist as a control to

rule out any confounding effects.
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Solubility Issues: AZ10606120 dihydrochloride has limited solubility in aqueous solutions.

Ensure complete solubilization in your vehicle (e.g., DMSO) before further dilution in your

experimental buffer. Precipitation of the compound can lead to inconsistent results.

Question: I am not observing the expected inhibitory effect of AZ10606120 on P2X7R-mediated

responses. What should I check?

Answer: Several factors could contribute to a lack of efficacy.

P2X7R Expression and Functionality: Confirm the expression and functionality of the P2X7

receptor in your specific cell line or tissue model. P2X7R expression levels can vary

significantly between cell types.

Agonist Concentration: The inhibitory effect of a non-competitive antagonist like AZ10606120

can be influenced by the concentration of the agonist (e.g., ATP or BzATP) used. Ensure you

are using an appropriate agonist concentration that elicits a robust and reproducible

response.

Compound Stability: Ensure proper storage and handling of the AZ10606120
dihydrochloride stock solution to maintain its stability and activity.

Frequently Asked Questions (FAQs)
Q1: What is the known selectivity of AZ10606120 dihydrochloride?

A1: AZ10606120 dihydrochloride is a highly selective antagonist for the P2X7 receptor, with a

reported IC₅₀ of approximately 10 nM for the human receptor. It has been shown to be

ineffective at the P2X1 receptor at concentrations up to 10 µM, indicating a high degree of

selectivity over this related P2X subtype.[1]

Q2: Have there been any broad screening panels to assess the off-target profile of

AZ10606120?

A2: Based on publicly available literature, a comprehensive screening of AZ10606120 against

a broad panel of receptors, ion channels, and kinases has not been published. The primary

characterization of its selectivity has been within the P2X receptor family.
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Q3: What are the potential off-target effects I should be aware of?

A3: The primary consideration for potential off-target effects is the use of excessively high

concentrations of the compound. While highly selective, at concentrations significantly above

its P2X7R IC₅₀, the possibility of interacting with other targets, such as P2X1R, increases.

Researchers should always perform appropriate dose-response experiments to use the lowest

effective concentration.

Q4: How does the allosteric mechanism of AZ10606120 contribute to its selectivity?

A4: AZ10606120 binds to a unique allosteric site on the P2X7 receptor, which is structurally

distinct from the highly conserved ATP binding site found across all P2X receptors.[1] This

interaction with a less conserved region is a key factor contributing to its high selectivity for the

P2X7R subtype.

Experimental Protocols
Methodology for Determining Antagonist Potency (IC₅₀) at Human P2X7R (based on Allsopp et

al., 2017)

This protocol describes the whole-cell patch-clamp electrophysiology method used to

determine the potency of AZ10606120 at the human P2X7 receptor.

Cell Culture and Transfection: HEK293 cells are transiently transfected with the human

P2X7R expression plasmid using a suitable transfection reagent. Cells are typically used for

recordings 24-48 hours post-transfection.

Electrophysiology Setup: Whole-cell patch-clamp recordings are performed using a patch-

clamp amplifier and data acquisition system. The extracellular solution contains (in mM): 147

NaCl, 2 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, and 13 D-glucose, adjusted to pH 7.3. The

intracellular pipette solution contains (in mM): 147 NaCl, 10 HEPES, and 10 EGTA, adjusted

to pH 7.3.

Recording Procedure:

Cells are voltage-clamped at -60 mV.
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The P2X7R agonist, ATP, is applied at a concentration that elicits a submaximal response

(e.g., EC₂₀) to establish a baseline current.

AZ10606120 is then co-applied with ATP at increasing concentrations.

The inhibition of the ATP-evoked current by AZ10606120 is measured.

Data Analysis: The concentration-response data for AZ10606120 inhibition is fitted to a

standard sigmoidal dose-response curve to calculate the IC₅₀ value.
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Caption: Simplified signaling pathway of the P2X7 receptor and the inhibitory action of

AZ10606120.
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Caption: Logical workflow for troubleshooting potential off-target effects of AZ10606120.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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